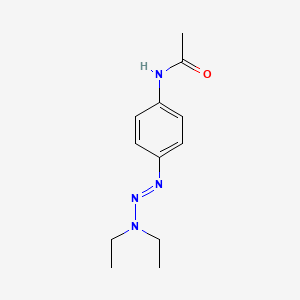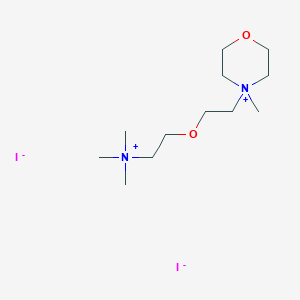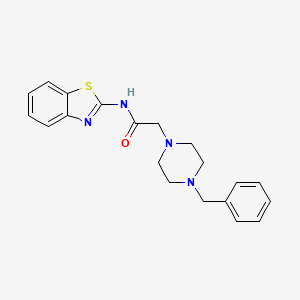![molecular formula C10H16O B14155384 (1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one CAS No. 4176-01-6](/img/structure/B14155384.png)
(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r,6s)-4,7,7-Trimethylbicyclo[410]heptan-3-one is a bicyclic ketone with a unique structure that includes a bicyclo[410]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction of 2-methylfuran with 2-chloroacrylonitrile catalyzed by zinc iodide can yield 7-oxanorbornene cycloadducts, which can then be hydrogenated to form the desired bicyclic ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of fine chemicals.
Wirkmechanismus
The mechanism by which (1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The specific pathways involved depend on the context of its use, such as in enzymatic studies or pharmaceutical development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4R,6R)-4-Methoxy-7,7-dimethylbicyclo[4.1.0]heptan-3-one: This compound has a similar bicyclic structure but with a methoxy group instead of a ketone.
(1R,6S)-4β,7,7-Trimethylbicyclo[4.1.0]heptan-3α-ol: This compound is an alcohol derivative of the ketone.
Uniqueness
(1r,4r,6s)-4,7,7-Trimethylbicyclo[41
Eigenschaften
CAS-Nummer |
4176-01-6 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m1/s1 |
InChI-Schlüssel |
ABSCYWMYRVUUIC-GJMOJQLCSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@H](C2(C)C)CC1=O |
Kanonische SMILES |
CC1CC2C(C2(C)C)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
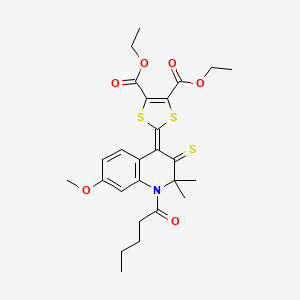
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)
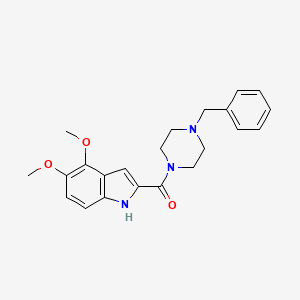
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)
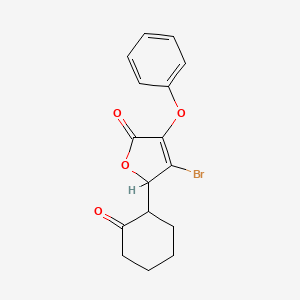

![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14155356.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)
